molecular formula C12F8I2S B025462 Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide CAS No. 19638-37-0

Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide

Cat. No. B025462
CAS RN: 19638-37-0
M. Wt: 581.99 g/mol
InChI Key: AVLVZRGUOPPNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide, also known as BTIPS, is a chemical compound that belongs to the family of organofluorine compounds. It is widely used in scientific research for its unique properties and applications.

Mechanism Of Action

Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide reacts with thiols in biological samples to form a fluorescent adduct. The fluorescence intensity is proportional to the concentration of thiols in the sample. The mechanism of action of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide as a photosensitizer involves the absorption of light energy, which leads to the generation of reactive oxygen species. These reactive oxygen species can cause damage to cancer cells, leading to their destruction.

Biochemical And Physiological Effects

Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide has been shown to have minimal toxicity and does not cause any significant biochemical or physiological effects. It is rapidly metabolized and eliminated from the body, making it an ideal probe for in vivo studies.

Advantages And Limitations For Lab Experiments

Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide has several advantages for use in lab experiments. It is highly sensitive and specific for the detection of thiols in biological samples. It is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide is its high cost, which can limit its use in large-scale studies.

Future Directions

Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide has several potential future directions for scientific research. One area of interest is the development of new fluorescent probes based on the structure of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide. These probes could have improved sensitivity and specificity for the detection of thiols in biological samples. Additionally, the use of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide as a photosensitizer for the treatment of cancer is an area of active research. Further studies are needed to optimize the treatment protocol and to evaluate its efficacy in various cancer types.
Conclusion:
In conclusion, Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide is a valuable chemical compound for scientific research due to its unique properties and applications. Its use as a fluorescent probe and photosensitizer has important implications for the detection and treatment of various diseases. Ongoing research in this field is likely to lead to further advancements in the use of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide for scientific research and medical applications.

Synthesis Methods

The synthesis of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide involves the reaction of 2,3,4,5-tetrafluoro-6-iodophenol with thionyl chloride and sulfur to yield Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The purity and yield of Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide can be improved by using different purification techniques.

Scientific Research Applications

Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of thiols in biological samples. It can also be used as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer. Additionally, Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide is used as a reagent for the synthesis of other organofluorine compounds.

properties

CAS RN

19638-37-0

Product Name

Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide

Molecular Formula

C12F8I2S

Molecular Weight

581.99 g/mol

IUPAC Name

1,2,3,4-tetrafluoro-5-iodo-6-(2,3,4,5-tetrafluoro-6-iodophenyl)sulfanylbenzene

InChI

InChI=1S/C12F8I2S/c13-1-3(15)7(19)11(9(21)5(1)17)23-12-8(20)4(16)2(14)6(18)10(12)22

InChI Key

AVLVZRGUOPPNQK-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2I)F)F)F)F)I)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2I)F)F)F)F)I)F)F)F

synonyms

Bis(2,3,4,5-tetrafluoro-6-iodophenyl) sulfide

Origin of Product

United States

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